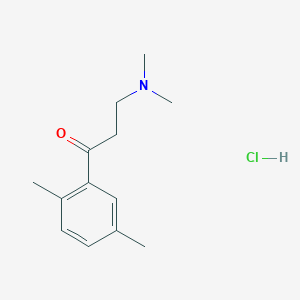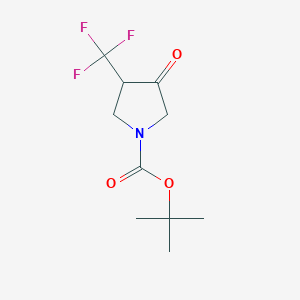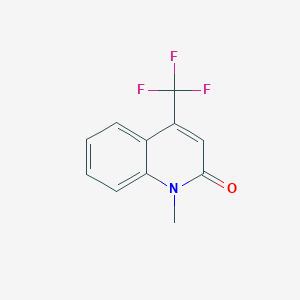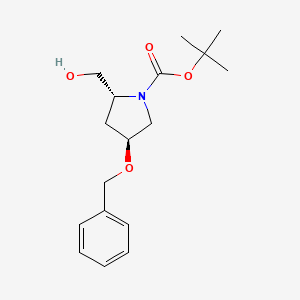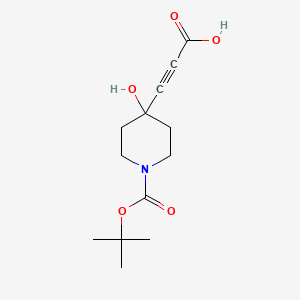
3-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)propiolic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)propiolic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group, a hydroxyl group, and a propiolic acid moiety attached to a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl dicarbonate (Boc2O) to protect the amine group, followed by hydroxylation and propiolic acid introduction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)propiolic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The propiolic acid moiety can be reduced to form an alkene or alkane.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Boc deprotection is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the propiolic acid moiety may produce an alkene.
Wissenschaftliche Forschungsanwendungen
3-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)propiolic acid has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)propiolic acid involves its interaction with specific molecular targets and pathways. The Boc group serves as a protecting group, allowing for selective reactions at other functional sites. The hydroxyl and propiolic acid groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature a Boc protecting group and are used in peptide synthesis.
Hydroxypiperidines: Compounds with a hydroxyl group attached to a piperidine ring, used in medicinal chemistry.
Propiolic acids: Compounds containing a propiolic acid moiety, used in organic synthesis.
Uniqueness
The presence of the Boc group allows for selective protection and deprotection, facilitating complex synthetic routes .
Eigenschaften
Molekularformel |
C13H19NO5 |
|---|---|
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
3-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-ynoic acid |
InChI |
InChI=1S/C13H19NO5/c1-12(2,3)19-11(17)14-8-6-13(18,7-9-14)5-4-10(15)16/h18H,6-9H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
KKKRRYNRGIDAAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,2-a]pyridine-3-carboxylic acid,7-(trifluoromethoxy)-,methyl ester](/img/structure/B13918151.png)
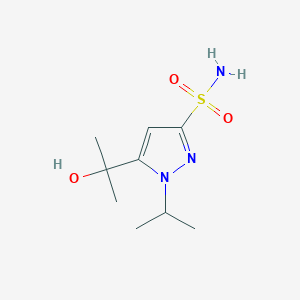
![Isopropyl 8-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13918173.png)
![Methyl 2-bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carboxylate](/img/structure/B13918181.png)
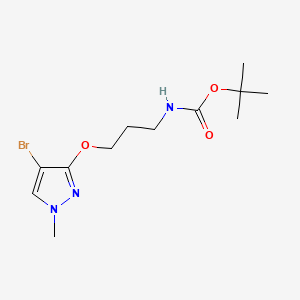
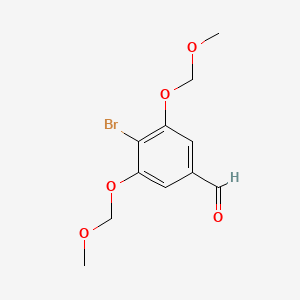
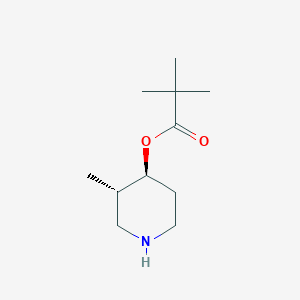

![8-Hydroxy-7-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one](/img/structure/B13918219.png)
![Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B13918244.png)
